molecular formula C17H19FN4O2S B12239278 5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B12239278
M. Wt: 362.4 g/mol
InChI Key: KCCNQSAEBDQYHZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a fluorine atom and a methoxy group linked to a thiazole-containing cyclopentapyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and cyclopentapyrrole intermediates, followed by their coupling and subsequent functionalization to introduce the pyrimidine ring.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Cyclopentapyrrole Formation: The cyclopentapyrrole moiety can be constructed through a series of cyclization reactions starting from appropriate diene precursors.

    Coupling and Functionalization: The thiazole and cyclopentapyrrole intermediates are coupled using standard peptide coupling reagents such as EDCI or DCC

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, 5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the thiazole ring are likely to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate these targets through competitive or allosteric mechanisms, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent used in cancer treatment.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their antimicrobial and anticancer properties.

    Cyclopentapyrrole derivatives: Molecules with similar ring structures, used in various pharmacological applications.

Uniqueness

What sets 5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine apart from these similar compounds is its unique combination of structural features. The presence of both the thiazole and cyclopentapyrrole moieties, along with the fluorinated pyrimidine ring, may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C17H19FN4O2S/c1-11-21-14(8-25-11)15(23)22-7-12-3-2-4-17(12,9-22)10-24-16-19-5-13(18)6-20-16/h5-6,8,12H,2-4,7,9-10H2,1H3

InChI Key

KCCNQSAEBDQYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F

Origin of Product

United States

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